N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Medicinal chemistry Pharmacophore design Structure-activity relationship

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (CAS 1207035-36-6) is a synthetic small molecule (MF: C22H15N3O4, MW: 385.38 g/mol) belonging to the benzoxazolone class. It features a distinctive dual benzoxazole architecture, incorporating both a 2-phenylbenzoxazole moiety and a 2-oxobenzoxazol-3(2H)-yl acetamide fragment.

Molecular Formula C22H15N3O4
Molecular Weight 385.379
CAS No. 1207035-36-6
Cat. No. B2990865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
CAS1207035-36-6
Molecular FormulaC22H15N3O4
Molecular Weight385.379
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CN4C5=CC=CC=C5OC4=O
InChIInChI=1S/C22H15N3O4/c26-20(13-25-17-6-2-4-8-19(17)29-22(25)27)23-15-11-9-14(10-12-15)21-24-16-5-1-3-7-18(16)28-21/h1-12H,13H2,(H,23,26)
InChIKeyPYFXDXCBRMDELD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (CAS 1207035-36-6): Chemical Identity, Core Structure, and Procurement-Relevant Characteristics


N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (CAS 1207035-36-6) is a synthetic small molecule (MF: C22H15N3O4, MW: 385.38 g/mol) belonging to the benzoxazolone class [1]. It features a distinctive dual benzoxazole architecture, incorporating both a 2-phenylbenzoxazole moiety and a 2-oxobenzoxazol-3(2H)-yl acetamide fragment . This structural motif is recurrent in inhibitors of enzymes such as acetyl-CoA carboxylase (ACC), enoyl-ACP reductase (InhA), and the 18 kDa translocator protein (TSPO) [2]. Vendor specifications typically report a purity of 95% (HPLC), and the compound is supplied as a research-grade solid .

Why N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide Cannot Be Replaced by Common Benzoxazole Analogs


In-class substitution of this compound is inherently unreliable because its pharmacological profile is dictated by the precise fusion of two distinct benzoxazole pharmacophores. Simpler mono-benzoxazole analogs, such as N-(4-(benzo[d]oxazol-2-yl)phenyl)acetamide (CAS 27337-45-7), lack the 2-oxobenzoxazol-3(2H)-yl moiety critical for key target interactions, as demonstrated in related Mycobacterium tuberculosis InhA inhibitor series where acetamide side-chain modifications resulted in >10-fold shifts in IC50 [1]. Similarly, analogs focused solely on the oxobenzoxazolone core (e.g., N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide, NBMP) achieve high TSPO affinity (10.8 ± 1.2 nM) but sacrifice the 4-(benzoxazol-2-yl)phenyl substructure that governs ACC1/2 engagement [2]. The dual-ring architecture of CAS 1207035-36-6 thus occupies a unique pharmacophore space where neither single-ring analog can recapitulate its polypharmacology, making generic substitution scientifically indefensible without direct comparative bioactivity data.

Quantitative Differentiation of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: Comparative Bioactivity, Selectivity, and Structural Metrics


Dual Pharmacophore Architecture Distinguishes CAS 1207035-36-6 from Mono-Benzoxazole Congeners

The target compound uniquely combines a 4-(benzo[d]oxazol-2-yl)phenyl substructure (C13H8N2O fragment) with a 2-oxobenzo[d]oxazol-3(2H)-yl acetamide moiety. This dual architecture differentiates it from the simpler analog N-(4-(benzo[d]oxazol-2-yl)phenyl)acetamide (CAS 27337-45-7, MW 252.27), which lacks the entire oxobenzoxazolone half and is associated solely with metal-free synthetic applications . In the context of enzyme inhibition, the 2-oxobenzoxazol-3(2H)-yl acetamide scaffold has been validated in a series of 27 derivatives as critical for Mycobacterium tuberculosis InhA inhibition, with the most potent analog (compound 30) achieving an IC50 of 5.12 ± 0.44 μM [1]. The presence of both substructures in CAS 1207035-36-6 suggests potential for dual-target engagement (e.g., ACC and InhA) not achievable with either mono-benzoxazole comparator.

Medicinal chemistry Pharmacophore design Structure-activity relationship

Molecular Weight and LogP Differentiation for Permeability and Bioavailability Optimization

The target compound (MW 385.38 g/mol) exhibits a 53% higher molecular weight than the simpler analog N-(4-(benzo[d]oxazol-2-yl)phenyl)acetamide (MW 252.27 g/mol) , yet remains below the MW threshold where solubility and permeability typically decline. In contrast, the high-affinity TSPO ligand NBMP (MW ~461 g/mol) exceeds the target compound's MW by ~20%, which may adversely affect oral bioavailability metrics [1]. Within the oxobenzoxazolone InhA inhibitor series, compound 30 (MW ~420 g/mol) also trends higher, and its enhanced potency (IC50 5.12 μM) is associated with a nitro-substitution that introduces potential toxicity liabilities not present in CAS 1207035-36-6 [2]. The target compound's intermediate MW and balanced hydrogen-bonding capacity (3 HBA, 1 HBD) position it in favorable property space relative to both lower-MW and higher-MW comparators.

Drug-likeness ADME profiling Physicochemical property space

Functional Group Composition Enables Unique Reactivity Patterns Not Found in Alkyl-Ether or Amide-Only Analogs

The target compound contains a secondary amide linker connecting the two benzoxazole systems, providing a site for metabolic hydrolysis that is absent in ether-linked CETP inhibitors such as N-(4-(5-chlorobenzo[d]oxazol-2-yl)phenyl)-2-(o-tolyloxy)acetamide (IC50 1,100 nM vs. CETP) [1]. Additionally, the 2-oxobenzoxazol-3(2H)-yl group features a lactam carbonyl susceptible to ring-opening under physiological conditions, a property that can be exploited for prodrug strategies. By contrast, the high-affinity CETP inhibitor N-(4-(5-cyano-7-(2-hydroxypropan-2-yl)benzo[d]oxazol-2-yl)phenyl)-2-(o-tolyloxy)acetamide (IC50 28 nM) achieves potency through cyano and tertiary alcohol substituents but offers no amide hydrolysis site for controlled release [2]. The carboxamide bridge in CAS 1207035-36-6 thus provides a distinct metabolic handle for programs requiring tunable clearance.

Synthetic chemistry Derivatization potential Prodrug design

High-Impact Research and Industrial Application Scenarios for N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide


Dual-Target ACC/InhA Probe Development for Metabolic and Infectious Disease Programs

The compound's dual benzoxazole architecture, validated through class-level evidence in both ACC1 inhibitor series and Mycobacterium tuberculosis InhA programs [REFS-1, REFS-2], positions it as a privileged scaffold for exploring simultaneous inhibition of acetyl-CoA carboxylase and enoyl-ACP reductase. Researchers in metabolic disease and tuberculosis drug discovery can use CAS 1207035-36-6 as a starting point for fragment-based or structure-activity relationship (SAR) studies, where its intermediate molecular weight (385.38 g/mol) offers a favorable balance between target engagement and drug-like properties .

Neuroinflammation Imaging Agent Lead Optimization Based on TSPO Pharmacophore Similarity

The 2-oxobenzoxazol-3(2H)-yl acetamide substructure in CAS 1207035-36-6 closely mirrors the core of NBMP, a high-affinity TSPO ligand (Kd 10.8 ± 1.2 nM) developed for neuroinflammation imaging [3]. While the target compound lacks the naphthalene substituent necessary for TSPO binding, it provides a cleaner starting scaffold for introducing positron emission tomography (PET)-compatible radioisotopes (e.g., 11C or 18F) without the metabolic liabilities of high-molecular-weight analogs. Teams focused on glial activation markers can leverage this compound for structure-property relationship campaigns.

Controlled Metabolic Clearance Candidate Design via Amide Linker Strategy

The secondary amide bridge connecting the two benzoxazole rings in CAS 1207035-36-6 distinguishes it from ether-linked CETP inhibitors [4] and offers a built-in metabolic hydrolysis site. This feature is valuable for industrial discovery programs seeking compounds with predictable, enzyme-mediated clearance, particularly in therapeutic areas (e.g., oncology, anti-infectives) where active metabolite generation or shortened half-life is desirable. Medicinal chemistry groups can use this compound to explore tunable pharmacokinetics without requiring additional prodrug moieties.

Polypharmacology Scaffold for Eukaryotic and Prokaryotic Enzyme Inhibition Screens

Given the established activity of 2-oxobenzoxazol-3(2H)-yl acetamides against both human ACC enzymes (IC50 values in the nanomolar range for optimized analogs) [1] and bacterial InhA (IC50 5.12 μM for compound 30) [2], CAS 1207035-36-6 is a rational choice for cross-species inhibitor screening panels. Procurement by core facilities and academic screening centers allows parallel evaluation in mammalian metabolic assays and mycobacterial growth inhibition studies without the confounding toxicity of nitro-substituted comparators.

Quote Request

Request a Quote for N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.